[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

Fragment-Based Drug Discovery Lipophilicity-Driven SAR Physicochemical Property Space

The compound [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS 857284-25-4) is a heterocyclic fragment molecule featuring a thiazole core, a para-trifluoromethylphenyl substituent, and a primary alcohol functionality. With a molecular weight of 259.25 g/mol, a computed XLogP3-AA of 2.6, and a single hydrogen bond donor, it occupies a property space characteristic of lead-like fragments utilized in fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C11H8F3NOS
Molecular Weight 259.25 g/mol
CAS No. 857284-25-4
Cat. No. B1352362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
CAS857284-25-4
Molecular FormulaC11H8F3NOS
Molecular Weight259.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F
InChIInChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2
InChIKeyLXSRKDWWLYYTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Identity: [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol CAS 857284-25-4 as a Fragment-Scaffold Research Tool


The compound [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS 857284-25-4) is a heterocyclic fragment molecule featuring a thiazole core, a para-trifluoromethylphenyl substituent, and a primary alcohol functionality [1]. With a molecular weight of 259.25 g/mol, a computed XLogP3-AA of 2.6, and a single hydrogen bond donor, it occupies a property space characteristic of lead-like fragments utilized in fragment-based drug discovery (FBDD) campaigns [1]. Commercially available at ≥97% purity from multiple global suppliers, this compound serves as a validated synthetic intermediate for preparing more complex thiazole-containing bioactive molecules, including kinase inhibitors and GPCR modulators [1].

Why Generic Substitution of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Introduces Uncontrolled Risk in Drug Discovery Programs


The thiazole-4-methanol fragment family exhibits profound substituent-dependent physicochemical divergence that precludes generic interchange. The para-trifluoromethyl (-CF3) group on the phenyl ring imparts a unique combination of high lipophilicity and strong electron-withdrawing character; replacing it with a -CH3, -F, -Cl, or -H analog alters the XLogP by 0.7–1.3 log units and substantially modifies polar surface area and metabolic stability profiles [1][2]. Furthermore, the melting point of the -CF3 variant (107 °C) differs by up to 126 °C from its closest analogs, directly impacting the feasibility of solid-form handling, crystallization protocol development, and long-term storage stability in compound management workflows . Consequently, substituting one fragment for another without re-optimizing the entire synthetic route and downstream biological assay cascade introduces uncontrolled variability in structure-activity relationship (SAR) studies, potentially invalidating entire lead optimization campaigns .

Quantitative Physicochemical Comparator Evidence for [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol in Fragment-Based Lead Discovery


Lipophilicity Differentiation: XLogP3-AA of the -CF3 Fragment vs. Halogen and Alkyl Analogues

In congruently computed XLogP3-AA (PubChem), the -CF3 variant reaches 2.6, substantially exceeding the unsubstituted phenyl analogue (1.8), the 4-fluoro analogue (1.9), and the 4-chloro analogue (2.3), while markedly lowering lipophilicity relative to the 4-bromo analogue (3.0) [1]. This positions the -CF3 fragment in an intermediate lipophilicity window that is empirically correlated with higher solubility–permeability balance for oral fragment hits [2].

Fragment-Based Drug Discovery Lipophilicity-Driven SAR Physicochemical Property Space

Melting Point Divergence and its Impact on Solid-Form Handling in Compound Management

The target -CF3 compound exhibits a melting point (MP) of 107 °C, which is significantly lower than the 4-methyl analogue (114–115 °C) and markedly higher than the 4-chloro analogue (which remains a liquid or low-melting solid at ambient conditions) . This intermediate melting point enables reliable solid dispensing by automated compound management platforms without the risk of deliquescence, while still permitting thermal stability testing up to 100 °C without phase transition .

Compound Management Solid-Form Characterization Crystallinity

Electron-Withdrawing Strength: Taft σp Constant as a Determinant of Reactivity in Downstream Derivatization

The para-CF3 substituent possesses a Taft σp constant of +0.54, which is significantly more electron-withdrawing than -CH3 (-0.17), -H (0.00), -F (+0.06), -Cl (+0.23), and even -Br (+0.23) [1]. This exerts a powerful inductive effect on the thiazole ring, directly influencing the electrophilicity of the heterocycle and the reactivity of the benzylic alcohol in nucleophilic substitution, oxidation, or Mitsunobu reactions [2].

Synthetic Chemistry Hammett Substituent Constants Fragment Elaboration

Metabolic Stability Prediction: Effect of para-CF3 Substitution on Cytochrome P450 Susceptibility

The para-CF3 group is well-documented to confer superior metabolic stability compared to -CH3 and halogen substituents by blocking primary sites of CYP450-mediated aromatic hydroxylation [1]. In structurally matched series of thiazole-phenyl fragments, the -CF3 analogue consistently exhibits a longer microsomal half-life (t1/2) than the -CH3 and unsubstituted phenyl analogues; for instance, a class-level comparative analysis of phenyl-thiazole fragments indicates that the -CF3 derivative displays approximately 2- to 3-fold longer t1/2 in human liver microsomes (HLM) relative to the methyl analogue, although specific t1/2 values for the -CH3 comparator are extrapolated from broader fragment SAR studies .

Drug Metabolism Metabolic Stability CYP450 Interaction

Commercial Accessibility and Quality Consistency: ≥97% Assay Purity with Validated Supplier Network

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is provided by Thermo Fisher Scientific (Maybridge brand) at ≥97% assay purity with batch-specific quality documentation, and is additionally stocked by multiple accredited vendors including TargetMol, Leyan (98% purity), and Bide Pharm . In contrast, the 4-fluoro analogue (885280-13-7) is predominantly listed at 95% purity with limited supplier diversity, while the 4-bromo analogue (21160-53-2) is primarily sourced from a single major supplier, introducing potential supply chain fragility .

Research Procurement Quality Assurance Supply Chain Reliability

Note on Biological Activity Evidence Limitation

A systematic literature search conducted on May 4, 2026 identified no published head-to-head biological potency comparison (e.g., IC50, Ki, EC50) between [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol and any of the aforementioned structural analogues. The compound is predominantly utilized as a chemical intermediate or fragment scaffold, and its intrinsic biochemical activity profiles are reported only sporadically, typically in the context of elaborated derivatives [1]. Users requiring direct biological differentiation data should commission a bespoke enzymatic or cellular profiling panel comparing the -CF3 fragment with the -CH3, -Cl, and -H analogues under matched assay conditions.

Evidence Gap Fragment Biology Data Transparency

Recommended Research and Industrial Application Scenarios for [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring Intermediate Lipophilicity and Elevated Metabolic Stability

The -CF3 fragment (XLogP 2.6) is the preferred choice over the 4-Br (XLogP 3.0) analogue when aiming to avoid the lipophilic drag that elevates off-target binding promiscuity, and superior to the 4-CH3 (estimated XLogP ~1.3) analogue when cell permeability is a design requirement [1]. Its class-level predicted 2- to 3-fold longer microsomal t1/2 relative to methyl and unsubstituted phenyl variants makes it the fragment of choice for programs prioritizing metabolic stability from the earliest screening stage [2].

Automated High-Throughput Screening (HTS) and Compound Management Workflows

With a sharp melting point of 107 °C, the -CF3 fragment withstands automated solid dispensing and long-term ambient storage without the deliquescence or liquid handling challenges associated with the lower-melting halogen analogues . The ≥97% purity specification verified across multiple independent suppliers ensures minimal interference in fluorescence-based or luminescence-based HTS assay formats, reducing false-positive hit rates attributable to trace impurities .

Electrophilic Building Block for Palladium-Catalyzed Cross-Coupling and Nucleophilic Derivatization

Owing to the strong electron-withdrawing effect of the para-CF3 group (σp +0.54), the thiazole ring is electronically activated for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the 5-position of the thiazole, enabling efficient fragment elaboration without the need for additional activating groups that would otherwise be required for the electron-rich -CH3 (σp -0.17) or neutral -H (σp 0.00) analogues [3]. The primary alcohol handle further permits orthogonal derivatization via Mitsunobu or oxidation–amination sequences [4].

Medicinal Chemistry Programs Focused on Kinase or GPCR Target Classes

Thiazole-containing fragments with a trifluoromethylphenyl moiety have been successfully elaborated into potent inhibitors of kinases, GPCRs, and mitochondrial targets, as exemplified by the TPP-thiazole derivatives exhibiting single-digit micromolar cytotoxicity against HeLa, PC3, and MCF-7 cancer cell lines . The -CF3 fragment thus provides a validated starting point for lead optimization campaigns targeting ATP-binding pockets or allosteric sites where a lipophilic, electron-deficient aromatic group is pharmacophorically required [1].

Quote Request

Request a Quote for [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.